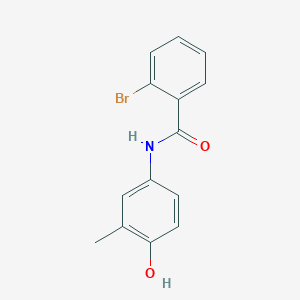
2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide is an organic compound with the molecular formula C14H12BrNO2 This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which also includes a hydroxy and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide typically involves the bromination of N-(4-hydroxy-3-methylphenyl)benzamide. One common method is to start with 4-hydroxy-3-methylbenzoic acid, which is then converted to its corresponding amide. The bromination is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.
Scientific Research Applications
2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2-hydroxy-5-methylphenyl)benzamide
Uniqueness
2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to different interactions with biological targets and varied applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-(4-hydroxy-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-9-8-10(6-7-13(9)17)16-14(18)11-4-2-3-5-12(11)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQKCQZUBFMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methyl-2-pyridinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5590422.png)
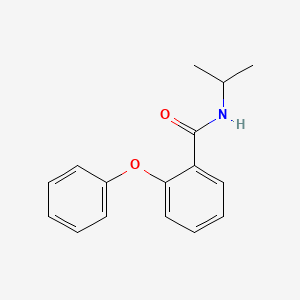
![N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide](/img/structure/B5590445.png)
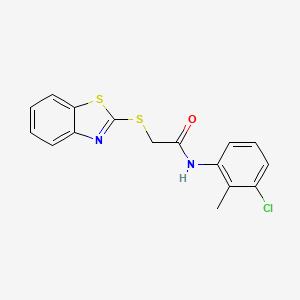
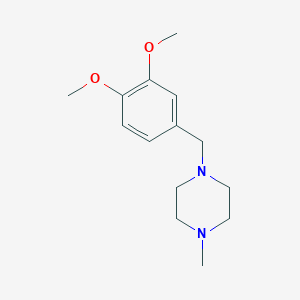
![4-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5590460.png)
![2-[2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-imidazol-5-yl]phenol](/img/structure/B5590463.png)
![10-(4-isopropylphenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5590468.png)
![2-[benzyl(tert-butyl)amino]-1-[(3-methyl-4-nitrophenoxy)methyl]ethyl 2-furoate](/img/structure/B5590472.png)
![3-(3-chloro-1H-1,2,4-triazol-5-yl)-N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}propanamide](/img/structure/B5590473.png)
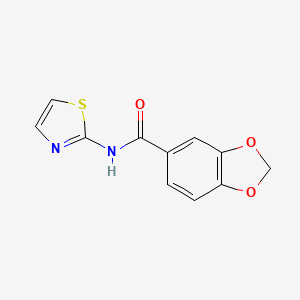
![8-methoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-3-chromanecarboxamide](/img/structure/B5590486.png)
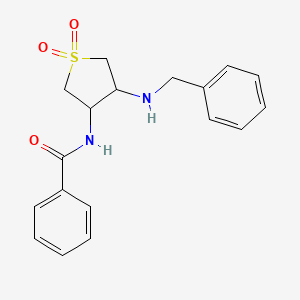
![3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone](/img/structure/B5590494.png)
